Lithium;hydroxy-(3-methylphenyl)borinate
Description
Overview of Organoboron Compounds in Contemporary Chemical Research
Organoboron chemistry, a field that studies chemical compounds containing a carbon-boron bond, has become a cornerstone of modern synthetic chemistry. numberanalytics.comwikipedia.org These compounds have gained significant attention due to their unique electronic structure and reactivity. numberanalytics.com Boron, a group 13 element, possesses three valence electrons and a vacant p-orbital in its neutral sp² hybridized state, making it a Lewis acid. nih.gov This electrophilicity allows it to readily accept an electron pair, influencing the reactivity of the entire molecule. nih.gov
The versatility of organoboron compounds is a key reason for their widespread use. numberanalytics.com They are generally stable, yet sufficiently reactive to participate in a vast array of chemical transformations. numberanalytics.com This balance makes them invaluable as reagents, catalysts, and synthetic intermediates. wikipedia.org Their applications span numerous areas of chemical science, including the synthesis of natural products and bioactive molecules, medicinal chemistry, and materials science. researchgate.netuniv-rennes.fr One of the most prominent applications is in cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. univ-rennes.fr Furthermore, the development of processes like hydroboration allows for the introduction of boron into organic frameworks with excellent stereochemical control. wikipedia.orguniv-rennes.fr
Classification and Nomenclature of Borinates within the Organoboron Family
The organoboron family is diverse, with compounds classified based on the number and type of organic and other substituents attached to the boron atom. numberanalytics.com The primary classes include organoboranes (BRₙH₃₋ₙ), boronic acids [RB(OH)₂] and their esters [RB(OR')₂], and borinic acids [R₂B(OH)] and their derivatives. numberanalytics.comwikipedia.orgnih.gov
Table 1: Classification of Common Organoboron Compounds
| Compound Class | General Formula | Description |
|---|---|---|
| Organoboranes | R₃B | Boron atom bonded to three organic (alkyl or aryl) groups. |
| Boronic Acids | RB(OH)₂ | Boron atom bonded to one organic group and two hydroxyl groups. |
| Borinic Acids | R₂B(OH) | Boron atom bonded to two organic groups and one hydroxyl group. nih.gov |
| Boronate Esters | RB(OR')₂ | Esters of boronic acids, where hydroxyl groups are replaced by alkoxy or aryloxy groups. |
| Borinate Esters | R₂B(OR') | Esters of borinic acids. nih.gov |
| Organoborates | [R₄B]⁻ M⁺ | Anionic "ate" complexes with four organic groups bonded to a central boron atom, paired with a cation (M⁺). wikipedia.org |
Borinates are derivatives of borinic acids. nih.gov The term can refer to borinate esters [R₂B(OR')] or, as in the case of the subject compound, the salt of a borinic acid. The name "Lithium;hydroxy-(3-methylphenyl)borinate" specifies a lithium cation (Li⁺) and a complex borinate anion. Breaking down the anion's name: "(3-methylphenyl)" indicates a tolyl group attached to boron, "hydroxy-" indicates an OH group, and "borinate" implies a negatively charged boron-oxygen species. This nomenclature suggests a four-coordinate boron "ate" complex. The synthesis of such non-symmetrical borinic acid derivatives can be achieved through lithium "ate" complexes. nih.gov
While specific data for "this compound" is not prevalent in literature, its properties can be inferred from related lithium organoborate complexes.
Table 2: Inferred Properties of this compound
| Property | Expected Characteristic | Basis of Inference |
|---|---|---|
| Physical State | Likely a white or colorless crystalline solid. | Based on analogous isolated lithium boryl and borate (B1201080) complexes. nih.govnih.govwikipedia.org |
| Solubility | Expected to be soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. | THF is commonly used as a solvent for the synthesis and characterization of lithium organoborate complexes. nih.govnih.govgoogle.com |
| Stability | Air- and moisture-sensitive, requiring handling under an inert atmosphere (e.g., nitrogen or argon). numberanalytics.com | Organoboron reagents, particularly those with anionic character, are susceptible to protonolysis and oxidation. numberanalytics.com |
| Key Reactivity | Acts as a nucleophilic arylating agent, capable of transferring the 3-methylphenyl group to an electrophile. | The carbon-boron bond in organoborates is polarized toward carbon, making the attached organic group nucleophilic. wikipedia.orgnih.gov |
Significance of Lithium Borinate Complexes in Synthetic Chemistry and Catalysis
Lithium borinate complexes, often referred to as lithium organoborates, are highly significant reagents in organic synthesis. Their utility stems from the enhanced nucleophilicity of the organic groups attached to the anionic boron center. wikipedia.org The formation of a four-coordinate "ate" complex, for instance by reacting an organolithium compound with a triorganoborane or a boronic ester, activates the B-C bond for transfer. wikipedia.orgacs.org
In synthetic chemistry, these complexes are pivotal for forming new bonds. They serve as efficient transfer agents in transmetalation reactions with transition metal complexes, a key step in many cross-coupling protocols. acs.org For example, neopentylglycol arylboronic esters can be activated with n-butyllithium to form a lithium borate, which then effectively transfers an aryl group to a manganese(I) center. acs.org Beyond transmetalation, lithium boryl complexes can act as potent reducing agents in their own right, capable of forming unusual low-oxidation-state compounds of other elements. rsc.org
In the realm of catalysis, lithium compounds, including certain complexes derived from borates, have emerged as inexpensive and earth-abundant catalysts. researchgate.net Sterically protected lithium phenoxides have been successfully employed as catalysts for the hydroboration of alkenes and alkynes. researchgate.net While less common than transition-metal catalysts, the development of lithium-based systems for such fundamental transformations represents a growing area of interest, driven by the low cost and availability of lithium. researchgate.net
Historical Context and Evolution of Borinate Research
The journey of borinate research is intrinsically linked to the broader history of boron chemistry. The element boron was first mentioned as "boracium" in 1808, and its name was officially changed to boron later in the 19th century. borates.today For many decades, boron chemistry was dominated by inorganic compounds like boric acid and borax, which were used as antiseptics and cleaning agents. nih.govnih.gov
The field of organoboron chemistry was revolutionized in the mid-20th century, most notably by the work of Herbert C. Brown on hydroboration, which provided a remarkably versatile method for preparing organoboranes. This discovery opened the door to a vast range of synthetic transformations. The subsequent development of the Suzuki-Miyaura coupling, which utilizes organoboron reagents, further solidified the importance of this class of compounds in synthetic chemistry and earned its discoverers the Nobel Prize.
Research into borinic acids and their derivatives, the borinates, evolved alongside these major developments. Initially, borinic acids were noted for their ability to inhibit certain enzymes. nih.gov More recently, research has focused on harnessing their unique properties for advanced applications. nih.gov The synthesis of complex borinic acid derivatives is now a sophisticated field, with applications in catalysis, materials for optoelectronics, and as highly specific sensors. nih.gov The evolution from simple bulk chemicals to highly tailored functional molecules is also seen in the development of boronate affinity materials, which use the reversible binding of boronic acids to diols for separating complex biological molecules. acs.orgacs.org This trajectory from fundamental discovery to advanced application highlights the enduring and expanding role of organoboron compounds in science.
Table 3: Key Historical Milestones in Boron and Organoboron Chemistry
| Date | Milestone | Significance |
|---|---|---|
| 1808 | Discovery of the element "boracium". borates.today | Initial identification of the element later named boron. |
| 1870s | Boric acid and sodium borate used as preservatives. nih.gov | Early practical applications of simple boron compounds. |
| 1950s | Development of hydroboration by H.C. Brown. wikipedia.org | Revolutionized the synthesis of organoboranes, enabling widespread use in organic chemistry. |
| 1979 | Development of the Suzuki-Miyaura cross-coupling reaction. | Provided a powerful method for C-C bond formation using organoboron reagents, now a fundamental tool in synthesis. researchgate.netuniv-rennes.fr |
| 2000s-Present | Advancements in boronate affinity materials and complex borinate synthesis. nih.govacs.orgacs.org | Expansion of organoboron chemistry into materials science, molecular recognition, and advanced catalysis. univ-rennes.fr |
Table of Mentioned Chemical Compounds
Structure
2D Structure
Properties
IUPAC Name |
lithium;hydroxy-(3-methylphenyl)borinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BO2.Li/c1-6-3-2-4-7(5-6)8(9)10;/h2-5,9H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRZRJMEWUIBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=CC(=CC=C1)C)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BLiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Lithium Hydroxy 3 Methylphenyl Borinate Reactivity
Lewis Acidity and Coordination Chemistry of Borinate Anions
The reactivity of lithium hydroxy(3-methylphenyl)borinate is fundamentally governed by the electronic structure of the borinate anion, [C₆H₄(CH₃)B(OH)]⁻. Unlike their neutral boronic acid precursors, which are Lewis acidic due to an empty p-orbital on the boron atom, borinate anions are tetracoordinate and possess a formal negative charge on the boron center. This "ate" complex formation significantly alters the Lewis acidity at the boron center.
The stability and reactivity of the borinate anion are influenced by the substituents on the boron atom. The presence of both a hydroxyl and a 3-methylphenyl group creates an unsymmetrical environment around the boron, which can lead to specific stereochemical outcomes in its reactions.
Table 1: Comparative Properties of Boron Species
| Species | Boron Hybridization | Geometry | Lewis Acidity | Role in Reactions |
|---|---|---|---|---|
| Arylboronic Acid | sp² | Trigonal Planar | High | Lewis Acid / Electrophile |
| Hydroxyborinate Anion | sp³ | Tetrahedral | Low | Nucleophile |
Reaction Pathways Involving Boronate Complexes
The transformation of lithium hydroxy(3-methylphenyl)borinate in chemical reactions can proceed through several distinct mechanistic pathways. The specific pathway followed is often dictated by the nature of the reactants, the reaction conditions, and the inherent properties of the borinate complex itself.
A cornerstone of boronate chemistry is the 1,2-metallate rearrangement, a process that involves the migration of a substituent from the boron atom to an adjacent carbon atom. In the context of lithium hydroxy(3-methylphenyl)borinate, if it were to react with an electrophile that introduces a leaving group on an adjacent atom, a 1,2-migration of the 3-methylphenyl group could occur.
This rearrangement is a stereospecific process, typically proceeding with inversion of configuration at the carbon atom receiving the migrating group. The driving force for this migration is the formation of a more stable trivalent boron species, often a boronic ester, from the tetracoordinate borinate "ate" complex. The facility of this rearrangement is influenced by the migratory aptitude of the groups on the boron atom; aryl groups, such as the 3-methylphenyl group, generally exhibit good migratory aptitude.
Beyond two-electron pathways, boronate complexes can also engage in single-electron transfer (SET) processes, leading to radical intermediates. The propensity of a borinate anion to undergo a one-electron oxidation to a borinyl radical depends on its oxidation potential, which is influenced by the substituents on the boron atom. Electron-donating groups on the aryl ring can lower this potential, making SET pathways more accessible.
Once formed, the resulting borinyl radical can participate in a variety of radical reactions. For instance, it could undergo addition to a π-system or participate in a radical-polar crossover mechanism. These radical pathways can sometimes compete with the more traditional two-electron processes, leading to a mixture of products or unexpected reaction outcomes. The presence of a lithium counterion can also influence the likelihood of SET pathways, depending on its coordination state and the solvent environment.
Role of the Lithium Counterion in Reaction Mechanisms and Stability
The lithium counterion in lithium hydroxy(3-methylphenyl)borinate is not a mere spectator ion. Its presence and coordination play a crucial role in the stability and reactivity of the borinate anion. The interaction between the Li⁺ cation and the borinate anion can range from a tightly associated contact ion pair (CIP) to a solvent-separated ion pair (SSIP), particularly in different solvent systems.
In less polar solvents, the formation of a CIP is favored, where the lithium cation is closely coordinated to the oxygen atom of the hydroxyl group. This coordination can influence the nucleophilicity of the borinate anion, potentially retarding its reactivity by stabilizing the negative charge. Conversely, in more polar, coordinating solvents, the lithium ion can be solvated, leading to a more "naked" and potentially more reactive borinate anion.
The lithium cation can also act as a Lewis acid, coordinating to other reactants or intermediates in a reaction mixture. This can influence the regioselectivity and stereoselectivity of a reaction by organizing the transition state assembly. Furthermore, the aggregation state of the lithium borinate salt in solution can affect its reactivity profile.
Table 2: Influence of Lithium Counterion on Borinate Reactivity
| Ion Pair Type | Solvent Polarity | Effect on Nucleophilicity | Potential Mechanistic Influence |
|---|---|---|---|
| Contact Ion Pair (CIP) | Low | Decreased | Stabilization of ground state; potential for organized transition states. |
| Solvent-Separated Ion Pair (SSIP) | High | Increased | Increased reactivity of the "free" anion. |
Influence of Substituent Effects on Reactivity (e.g., the 3-methylphenyl group)
The 3-methylphenyl group attached to the boron atom exerts both electronic and steric effects that modulate the reactivity of lithium hydroxy(3-methylphenyl)borinate.
Electronic Effects: The methyl group at the meta position of the phenyl ring is a weak electron-donating group through induction. This slightly increases the electron density on the aryl ring and at the boron center compared to an unsubstituted phenyl group. This enhanced electron density can increase the nucleophilicity of the borinate anion and may also influence its oxidation potential, potentially making it more susceptible to SET processes.
Steric Effects: The steric bulk of the 3-methylphenyl group is not significantly large, especially with the methyl group in the meta position, which is relatively remote from the boron center. However, it can still play a role in dictating the stereochemical outcome of reactions by influencing the preferred conformation of the borinate complex and the trajectory of incoming electrophiles. In 1,2-metallate rearrangements, the steric profile of the migrating group can affect the rate of migration.
Table 3: Summary of Substituent Effects of the 3-Methylphenyl Group
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Electronic (Inductive) | Weak electron-donating. | Slightly increases nucleophilicity of the borinate anion. |
| Steric | Moderate steric hindrance. | Can influence stereoselectivity and conformational preferences. |
Applications of Lithium Hydroxy 3 Methylphenyl Borinate in Advanced Organic Synthesis
Reagent in Carbon-Carbon Bond-Forming Reactions
The construction of carbon-carbon (C-C) bonds is a fundamental objective in organic chemistry. Arylborinates, including lithium hydroxy(3-methylphenyl)borinate, have emerged as valuable partners in these endeavors, particularly in cross-coupling and addition reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura type, utilizing borinates as coupling partners)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, traditionally employing boronic acids as the organoboron component. libretexts.org However, certain boronic acids, especially those derived from five-membered heterocycles, can be unstable and prone to decomposition through protodeboronation. nih.gov Lithium trialkyl- and triarylborates, which can be considered precursors or derivatives of hydroxy(aryl)borinates, offer a more stable alternative. nih.govelsevierpure.com These borate (B1201080) salts are often generated in situ and can be conveniently used in subsequent coupling reactions. nih.govelsevierpure.com
The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org The use of lithium borates as coupling partners has been shown to be effective for a wide range of substrates, including those that are sensitive to the reaction conditions. nih.gov For instance, the coupling of lithium triisopropyl borates with various aryl halides proceeds efficiently, demonstrating the utility of these reagents in constructing biaryl linkages. nih.gov
Below is a representative table of Suzuki-Miyaura type cross-coupling reactions utilizing boronate derivatives as coupling partners.
| Boronate Partner | Coupling Partner | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Lithium triisopropyl 2-thienylborate | 4-Bromoacetophenone | Pd(OAc)2/SPhos | K3PO4 | THF/H2O | 95% |
| Lithium triisopropyl 2-furylborate | 4-Bromoacetophenone | Pd(OAc)2/SPhos | K3PO4 | THF/H2O | 85% |
| Lithium triisopropyl 3-thienylborate | 4-Bromoacetophenone | Pd(OAc)2/SPhos | K3PO4 | THF/H2O | 92% |
Alkylations and Cycloadditions Mediated by Borinates
Arylboronic acids and their derivatives can catalyze dehydrative C-alkylation reactions. bath.ac.uk For instance, the reaction of 1,3-dicarbonyl compounds with secondary benzylic alcohols in the presence of an arylboronic acid catalyst can lead to the formation of new C-C bonds. bath.ac.uk This process is believed to proceed through the formation of a boronate ester intermediate, which activates the alcohol for nucleophilic attack.
In the realm of cycloadditions, boronic acids have been shown to act as catalysts, activating reactants through Lewis acid interactions or by mediating the reaction through hydrogen bonding. nih.gov This catalytic activity allows for selective transformations under mild conditions.
Reagent in Carbon-Heteroatom Bond-Forming Reactions (e.g., C-O, C-N, C-P)
The formation of carbon-heteroatom bonds is another critical area of organic synthesis. organicreactions.orgnih.gov Organoboron compounds, including borinates, play a significant role in these transformations. organicreactions.org While direct examples specifically citing lithium hydroxy(3-methylphenyl)borinate in C-O, C-N, or C-P bond formation are not extensively detailed in the provided context, the general reactivity of organoboranes and organoborates suggests their potential in such reactions. organicreactions.org For example, the oxidation of the carbon-boron bond is a well-established method for the synthesis of phenols (C-O bond formation).
Lithium-catalyzed alkylation of thiols with alcohols has been reported, showcasing a method for C-S bond formation. nih.gov Although this example does not directly involve a borinate, it highlights the utility of lithium-based systems in facilitating C-heteroatom bond formation.
Catalytic Applications of Hydroxy(aryl)borinates
The Lewis acidic nature of the boron center in hydroxy(aryl)borinates allows them to function as catalysts in a variety of organic transformations.
Lewis Acid Catalysis in Organic Transformations
Organoboron compounds, despite having potentially acidic hydroxy groups, predominantly act as Lewis acids. nih.gov This Lewis acidity stems from the vacant p-orbital on the boron atom. mdpi.com This property has been harnessed in various catalytic applications, including dehydrations, carbonyl condensations, acylations, alkylations, and cycloadditions. nih.gov For example, arylboronic acids have been employed as catalysts in the 1,4-addition of arylboronic acids to α,β-unsaturated amides, a reaction that is challenging due to the low reactivity of the amide substrate. researchgate.net The boronic acid is thought to activate the carbonyl group, rendering it more susceptible to nucleophilic attack.
A dual catalytic system involving a Lewis base and a photoredox catalyst can activate boronic acids and their esters to generate carbon radicals. nih.gov These radicals can then participate in C-C bond-forming reactions. nih.gov The Lewis base is proposed to form a redox-active complex with the boronic acid or its trimeric form, boroxine. nih.gov
The table below summarizes the types of organic transformations catalyzed by arylboronic acids.
| Reaction Type | Substrate | Catalyst | Key Feature |
|---|---|---|---|
| Dehydrative C-alkylation | 1,3-Diketones and benzylic alcohols | Arylboronic acid | Formation of C-C bonds with water as the byproduct. bath.ac.uk |
| Asymmetric 1,4-addition | Arylboronic acids and α,β-unsaturated amides | Chiral Rh/Ag nanoparticles and Sc(OTf)3 | High enantioselectivity in the formation of C-C bonds. researchgate.net |
| Radical addition | Alkyl boronic esters and electron-deficient olefins | Lewis base and photoredox catalyst | Generation of carbon radicals for C-C bond formation. nih.gov |
Hydride Abstraction and Functionalization Reactions
Hydride abstraction is a fundamental process in organic and organometallic chemistry. nih.gov While specific examples of lithium hydroxy(3-methylphenyl)borinate in hydride abstraction are not prevalent in the provided search results, related boranes and their complexes are known to participate in such reactions. nih.gov The ability of a compound to act as a hydride acceptor is related to its Lewis acidity. The interaction of a Lewis acidic boron center with a hydride source can lead to the formation of a borohydride (B1222165) species, which can then be involved in subsequent functionalization reactions. This type of reactivity is crucial in various catalytic cycles and synthetic methodologies. nih.gov
Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “Lithium;hydroxy-(3-methylphenyl)borinate” or its applications in the fields of asymmetric catalysis, the synthesis of complex organic architectures, or polymer chemistry.
While the corresponding boronic acid, (3-Hydroxy-5-methylphenyl)boronic acid, is a known compound available from chemical suppliers sigmaaldrich.comsigmaaldrich.com, research detailing the synthesis, properties, and applications of its lithium salt, lithium hydroxy(3-methylphenyl)borinate, is not present in the public domain.
General applications for closely related compounds such as arylboronic acids are well-documented. These compounds are known to be valuable in organic synthesis, particularly as reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. chemimpex.comnih.gov They also find use in the development of sensors and advanced materials. chemimpex.com Furthermore, the broader class of organoboron compounds has been explored for its potential in asymmetric synthesis and the creation of boron-containing polymers. nih.govsu.senih.gov
However, without specific studies on "this compound," it is not possible to provide a scientifically accurate article on its role in advanced organic synthesis as requested.
Characterization and Spectroscopic Analysis of Hydroxy Aryl Borinates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B, 2D-NMR experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of hydroxy(aryl)borinates in solution. Through the analysis of various nuclei (¹H, ¹³C, ¹¹B), detailed information about the connectivity and chemical environment of atoms can be obtained.
¹H and ¹³C NMR: These experiments reveal the structure of the organic framework. For lithium;hydroxy-(3-methylphenyl)borinate, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the methyl group. The substitution pattern on the phenyl ring can be confirmed by the multiplicity and coupling constants of the aromatic protons. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the aromatic carbons, the methyl carbon, and the carbon directly bonded to the boron atom. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents.
¹¹B NMR: As boron has two NMR-active nuclei (¹¹B and ¹⁰B), ¹¹B NMR is particularly diagnostic for studying boronate compounds due to its higher natural abundance (80.1%) and lower quadrupole moment. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom. Typically, tricoordinate (sp²-hybridized) boron atoms in boronic acids resonate at a lower field (around 30 ppm), while tetracoordinate (sp³-hybridized) boron atoms in boronate complexes, like the one formed in this compound, appear at a much higher field, often between -8 and +12 ppm. nsf.govsdsu.edu This upfield shift upon formation of the tetrahedral boronate adduct is a clear indicator of complexation. nd.edu
2D-NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures. They reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively.
Interactive Data Table: Representative NMR Data for Aryl Boronate Complexes
The following table presents typical chemical shift ranges based on data for related phenylboronic acid derivatives and boronate complexes. Specific values for this compound would require experimental measurement.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.2 | The exact shift and multiplicity depend on the substitution pattern. |
| Methyl (Ar-CH₃) | 2.3 - 2.5 | Typically a singlet. | |
| Hydroxyl (B-OH) | Variable | Signal can be broad and its position is dependent on solvent and concentration. | |
| ¹³C | Aromatic (C-B) | 130 - 145 | The carbon attached to boron is often broad due to quadrupolar relaxation of the boron nucleus. |
| Aromatic (Ar-C) | 120 - 140 | Multiple signals are expected for the non-equivalent aromatic carbons. | |
| Methyl (Ar-CH₃) | 20 - 22 | A single sharp peak. | |
| ¹¹B | sp³ Boronate (R-B(OH)(Ar))⁻ | -8 to +12 | Characteristic of a tetracoordinate boron center. nsf.govsdsu.edu |
| sp² Boronic Acid (Ar-B(OH)₂) | ~30 | The starting material would show a signal in this region. sdsu.edu |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com For this compound, these spectra would provide evidence for its key structural features.
The most significant vibrations include:
O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. Its broadness suggests hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region.
B-O Stretching: The stretching vibration of the boron-oxygen single bond is a key indicator and is typically observed in the 1300-1400 cm⁻¹ range.
B-C Stretching: The boron-carbon stretch is usually found in the 1130-1260 cm⁻¹ region.
Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman spectra, the aromatic C=C and symmetric stretching vibrations are typically strong, making it a useful complementary technique. researchgate.net For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. youtube.com While this specific molecule may not be centrosymmetric, the relative intensities of bands in IR and Raman spectra can still provide structural insights. youtube.com
Interactive Data Table: Typical Vibrational Frequencies for Hydroxy(aryl)borinates
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique(s) |
| O-H Stretch | Hydroxyl | 3200 - 3600 | IR (strong, broad), Raman (weak) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR (medium), Raman (strong) |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2970 | IR (medium), Raman (strong) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR (medium-strong), Raman (strong) |
| B-O Stretch | Boron-Oxygen | 1300 - 1400 | IR (strong) |
| B-C Stretch | Boron-Carbon | 1130 - 1260 | IR (medium) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be suitable.
The analysis would be expected to show a prominent peak corresponding to the anionic hydroxy-(3-methylphenyl)borinate species. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern can further validate the structure, with expected losses of stable neutral molecules or radicals, such as the methyl group, the hydroxyl group, or cleavage of the phenyl-boron bond.
Interactive Data Table: Predicted m/z Values for Key Species
Calculations are based on the most common isotopes: ¹¹B, ¹²C, ¹H, ¹⁶O.
| Species | Formula | Predicted m/z (Da) | Note |
| Anionic Borinate | [C₇H₉BO]⁻ | 119.07 | The primary ion expected in negative mode ESI-MS. |
| Fragment | [C₇H₈B]⁻ | 103.07 | Loss of OH radical from the borinate anion. |
| Fragment | [C₆H₆BO]⁻ | 105.05 | Loss of CH₃ radical from the borinate anion. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties
UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule by examining transitions between electronic energy levels. youtube.com
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be dominated by π → π* electronic transitions within the 3-methylphenyl aromatic system. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. The conjugation of the phenyl ring with the boronate group can influence these values compared to unsubstituted toluene (B28343).
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. youtube.com While simple phenylboronic acids are not typically highly fluorescent, the formation of the boronate complex and the specific substitution pattern can impact the emission properties. researchgate.net The technique is significantly more sensitive than absorption spectroscopy because it measures an emission signal against a dark background. youtube.com Analysis would involve measuring the emission spectrum after exciting the sample at its absorption maximum to determine its quantum yield and Stokes shift (the difference between the λ_max of absorption and emission).
Interactive Data Table: Representative Electronic Spectroscopy Data
Data is representative for arylboronic acid derivatives. Actual values are compound-specific.
| Parameter | Typical Value | Notes |
| UV-Vis Absorbance (λ_max) | 250 - 280 nm | Corresponds to the π → π* transitions of the substituted benzene (B151609) ring. youtube.com |
| Molar Absorptivity (ε) | 1,000 - 15,000 L mol⁻¹ cm⁻¹ | Dependent on the extent of conjugation and substitution. |
| Fluorescence Emission (λ_em) | Variable | Highly dependent on molecular rigidity and electronic structure. Many simple boronates are weakly emissive. researchgate.net |
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, one can calculate the positions of individual atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray structure would confirm:
The tetrahedral geometry around the sp³-hybridized boron atom, as is typical for boronate adducts. nih.govjmcs.org.mx
The precise bond lengths of the B-C, B-O, and C-C bonds.
The coordination environment of the lithium cation, showing how it interacts with the oxygen atoms of the borinate anion and any co-crystallized solvent molecules.
The intermolecular interactions, such as hydrogen bonding and crystal packing, in the solid-state lattice.
This technique provides unambiguous proof of the molecular structure and stereochemistry. nih.gov
Interactive Data Table: Representative Bond Lengths from Crystal Structures of Related Boronates
| Bond | Typical Bond Length (Å) | Notes |
| B(sp³)-O | 1.45 - 1.55 | Typical for a tetracoordinate boron-oxygen single bond. jmcs.org.mx |
| B(sp³)-C | 1.58 - 1.65 | Typical for a tetracoordinate boron-carbon single bond. nih.gov |
| C-C (aromatic) | 1.37 - 1.41 | Standard aromatic carbon-carbon bond length. |
Future Perspectives and Research Challenges in Lithium Hydroxy Aryl Borinate Chemistry
Development of Novel Synthetic Methodologies
The future development of synthetic routes to lithium hydroxy(aryl)borinates, including the title compound, is geared towards enhancing efficiency, sustainability, and structural diversity. Current methods often rely on the reaction of organolithium or Grignard reagents with boronic esters, but researchers are looking toward more direct and atom-economical approaches.
Future Research Directions:
Direct C-H Borylation: A significant challenge is the development of methods for the direct borylation of aromatic C-H bonds, followed by hydrolysis and salt formation. This would bypass the need for pre-functionalized aryl halides or organometallic reagents, streamlining the synthesis.
Mechanochemical Synthesis: Exploring solid-state, solvent-free synthetic methods could offer a greener alternative to traditional solution-phase chemistry, reducing waste and potentially enabling the formation of unique polymorphs.
Flow Chemistry: Continuous flow reactors could provide precise control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability for the synthesis of lithium hydroxy(aryl)borinates.
Novel Boron Sources: Investigation into alternative boron-containing starting materials beyond the commonly used boronic acids and esters may unlock new reaction pathways. The synthesis and characterization of boryllithium salts have provided a new class of reagents whose reactivity could be harnessed for novel borinate syntheses. capes.gov.br
A comparative overview of potential synthetic strategies is presented below.
| Methodology | Precursors | Potential Advantages | Key Challenges |
| Organometallic Addition | Aryl Lithium/Grignard + Boronic Ester | Well-established, reliable | Multi-step, requires pre-functionalization |
| Direct C-H Borylation | Arene + Diboron (B99234) Reagent + Catalyst | High atom economy, simplifies starting materials | Regioselectivity control, harsh conditions |
| Transmetalation | Arylboronic Ester + n-Butyllithium | Access to bench-stable precursors | Formation of side products, reaction optimization |
| Mechanochemistry | Aryl Halide + Boron Source (solid state) | Reduced solvent waste, green chemistry | Stoichiometric control, reaction monitoring |
Exploration of New Catalytic Transformations
While boronic acids and esters are famous for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic potential of lithium hydroxy(aryl)borinates is a relatively underexplored frontier. nih.gov Their unique Lewis acidity and the presence of the lithium cation could be exploited in a variety of transformations.
Potential Catalytic Applications:
Lewis Acid Catalysis: Chiral borates have been shown to be effective Lewis acidic catalysts for stereoselective reactions, such as the Diels-Alder reaction. researchgate.net Future work could focus on designing chiral variants of lithium hydroxy(3-methylphenyl)borinate to catalyze a broader range of asymmetric transformations.
Frustrated Lewis Pairs (FLPs): The combination of the Lewis acidic boron center in the borinate with a sterically hindered Lewis base could generate a frustrated Lewis pair. Such systems are known to activate small molecules like H₂, CO₂, and imines, opening avenues for metal-free hydrogenation and carboxylation reactions. nih.gov
Precatalysts for Cross-Coupling: Lithium hydroxy(aryl)borinates could serve as stable, solid precatalysts that release the active boronic acid or a related species under specific reaction conditions, potentially improving the robustness and handling of catalysts in industrial settings.
Photoredox Catalysis: The integration of borinates into photoredox cycles is an emerging area. The borinate could act as a reductant or participate in single-electron transfer (SET) processes upon photoexcitation, enabling novel bond formations.
Advancements in Asymmetric Synthesis and Chiral Borinate Chemistry
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly for pharmaceuticals and agrochemicals. The development of chiral lithium hydroxy(aryl)borinates represents a significant opportunity for advancing asymmetric synthesis.
The primary challenge is the effective transfer of chirality from a ligand or auxiliary to the product of a reaction. Research in this area will focus on several key aspects:
Design of Chiral Ligands: The synthesis of novel chiral diols or aminoalcohols to react with the boronic acid precursor is crucial. These ligands must effectively shield one face of the boron center, directing the approach of incoming reagents. The use of established chiral scaffolds like BINOL or TADDOL could be adapted for this purpose. researchgate.netyoutube.com
Catalytic Asymmetric Boration: Researchers have developed catalytic enantioselective conjugate boration reactions to produce chiral tertiary organoboronates. nih.gov Future work could adapt such methodologies to use chiral lithium hydroxy(aryl)borinates as the catalyst or reagent, expanding the scope to different classes of substrates.
Substrate-Controlled Asymmetric Reactions: In cases where the substrate itself is chiral, the borinate reagent must be designed to enhance the inherent diastereoselectivity of the reaction. This requires a deep understanding of the transition state geometries.
Allylboration Reactions: Chiral allylboranes and allylboronates are powerful reagents for the asymmetric synthesis of homoallylic alcohols. york.ac.uk Developing chiral lithium hydroxy(aryl)borinate-based allylating agents could provide new levels of selectivity and reactivity, potentially influenced by the lithium counterion. youtube.comyork.ac.uk DFT calculations are becoming increasingly vital to understand the origins of enantioselectivity and diastereoselectivity, which often arise from subtle steric repulsions in the transition state. nih.gov
Integration with Emerging Fields of Chemical Research
The unique properties of boron-containing compounds make them suitable for integration into cutting-edge, interdisciplinary research fields beyond traditional organic synthesis. nih.gov Lithium hydroxy(aryl)borinates could play a significant role in these emerging areas.
Materials Science: Boron-containing polymers and materials are known for their thermal stability and unique electronic properties. Lithium hydroxy(aryl)borinates could be incorporated as monomers or additives into polymers to create self-healing materials, where the reversible boronate ester linkage provides the healing mechanism. researchgate.net They could also be precursors for borophene-like materials or boron-doped carbon nanomaterials. researchgate.net
Medicinal Chemistry: Boron's ability to form reversible covalent bonds with biological targets has led to the approval of several boron-containing drugs. nih.govresearchgate.net While boronic acids have been the primary focus, borinate salts could offer different pharmacokinetic profiles and cell permeability. Future research may explore lithium hydroxy(aryl)borinates as building blocks for new therapeutic agents, leveraging their unique binding properties. researchgate.net
Sensor Technology (Chemosensors): Boronate affinity materials are widely used for the selective recognition and sensing of cis-diol-containing biomolecules like sugars and glycoproteins. acs.orgacs.org The interaction involves the formation of a cyclic boronate ester, which can be tuned to occur at physiological pH. researchgate.net Lithium hydroxy(3-methylphenyl)borinate could be immobilized onto surfaces or nanoparticles to create sensors for disease diagnosis or monitoring of biological processes. acs.orgacs.org
Energy Storage: While a more speculative area, the role of boron compounds in energy is expanding. Although much of the focus is on lithium-ion battery technologies, boron-based compounds are being explored as electrolyte additives to improve stability and safety or as components in solid-state electrolytes. scispace.comrsc.org The specific properties of lithium hydroxy(aryl)borinates, such as their ionic nature and thermal stability, could warrant investigation in next-generation energy storage systems.
Q & A
Q. What are the standard synthetic routes for Lithium hydroxy-(3-methylphenyl)borinate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Lithium hydroxy-(3-methylphenyl)borinate is typically synthesized via transmetallation or acid-base reactions involving arylboronic acids and lithium hydroxides. For example, analogous compounds like 3-Bromomethylphenylboronic acid (CAS 51323-43-4) are synthesized under controlled anhydrous conditions to avoid hydrolysis . Key optimization steps include:
- Precursor Selection : Use high-purity (>97%) arylboronic acid derivatives (e.g., 4-Bromo-3-methylphenylboronic acid) to minimize side reactions .
- Temperature Control : Maintain temperatures between 0–25°C during lithiation to prevent decomposition.
- Purification : Employ recrystallization or column chromatography to isolate the lithium borinate, followed by elemental analysis and NMR to confirm purity .
Q. How is the purity of Lithium hydroxy-(3-methylphenyl)borinate determined using analytical techniques?
- Methodological Answer: Purity assessment requires a multi-technique approach:
- HPLC : Quantify impurities using reverse-phase chromatography with UV detection, referencing standards like potassium tetraphenylborate for calibration .
- NMR Spectroscopy : Compare B and Li NMR spectra with literature data to identify unreacted precursors or byproducts .
- Elemental Analysis : Verify stoichiometric ratios (e.g., C:Li:B:O) within ±0.3% error margins .
Purity thresholds >97% (as seen in analogous boronic acids) are achievable with rigorous purification .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing Lithium hydroxy-(3-methylphenyl)borinate derivatives?
- Methodological Answer: Discrepancies in B NMR or IR spectra often arise from solvate formation or dynamic equilibria in solution. Strategies include:
- Cross-Validation : Use X-ray crystallography to resolve solid-state structures and compare with computational models (e.g., DFT) .
- Variable-Temperature NMR : Probe dynamic behavior by analyzing spectral changes at −40°C to 60°C .
- Impurity Profiling : Employ mass spectrometry (HRMS) to detect trace contaminants (<1%) that distort signals .
IUPAC guidelines emphasize rigorous error estimation and reproducibility checks to resolve contradictions .
Q. What methodologies are effective in studying the catalytic efficiency of Lithium hydroxy-(3-methylphenyl)borinate in photoredox reactions?
- Methodological Answer: Inspired by borinate catalysts in photoredox α-C–H alkylation , key steps involve:
- Catalyst Screening : Test lithium borinate at 1–5 mol% loading under blue LED irradiation (450 nm) with Ir(ppy) as a photosensitizer.
- Substrate Scope Analysis : Evaluate functional group tolerance (e.g., alcohols, amines) using kinetic profiling (e.g., GC-MS or HPLC).
- Mechanistic Probes : Use radical traps (TEMPO) and isotopic labeling (C) to confirm C–H activation pathways .
Thermodynamic parameters (e.g., solubility in aprotic solvents) should be determined via IUPAC-recommended gravimetric methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
